
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
For example, the synthesis can be initiated by reacting 4-chlorophenylhydrazine with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the indole ring, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound can be used as a probe to study biological processes involving indole derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows the compound to bind to these targets with high affinity, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, its interaction with receptors in the nervous system may result in analgesic or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-Phenylindole: Similar in structure but lacks the chlorophenyl group.
5,6,7,8-Tetrahydro-1H-benzo(f)indole: Lacks the chlorophenyl substitution.
4-Chloroindole: Contains the chlorophenyl group but lacks the tetrahydrobenzo ring.
Uniqueness
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to the combination of the chlorophenyl group and the tetrahydrobenzoindole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
38824-45-2 |
|---|---|
分子式 |
C18H16ClN |
分子量 |
281.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo[f]indole |
InChI |
InChI=1S/C18H16ClN/c19-16-7-5-12(6-8-16)17-11-15-9-13-3-1-2-4-14(13)10-18(15)20-17/h5-11,20H,1-4H2 |
InChI 键 |
OCGHFHRJGUSPNU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


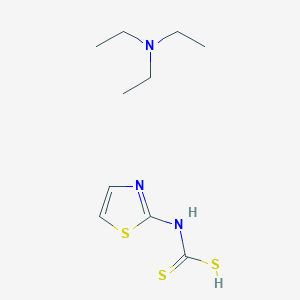
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
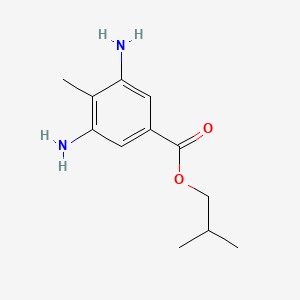
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
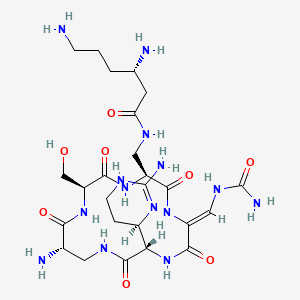
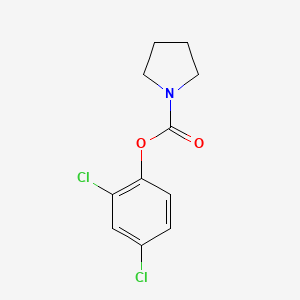
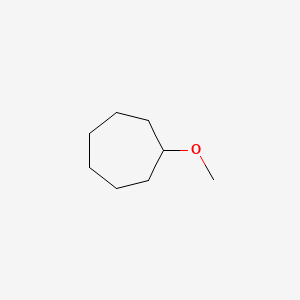
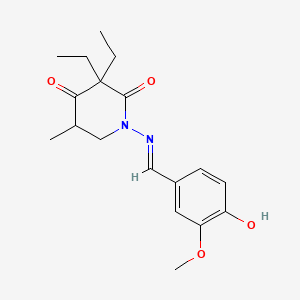

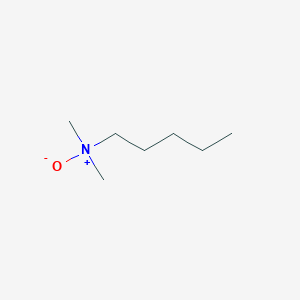
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
